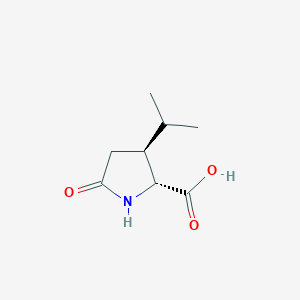![molecular formula C8H10N2S B12867654 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a sulfur-containing heterocyclic compound with the molecular formula C8H10N2S and a molecular weight of 166.24 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring fused to a thiazine ring. It is a colorless solid with notable biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with 3-chloropropanal in the presence of a base can lead to the formation of the thiazine ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar structure but contains an iodine atom and an oxygen atom instead of sulfur.
Pyridazine and Pyridazinone Derivatives: These compounds have similar heterocyclic structures and exhibit a range of biological activities.
Uniqueness
7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is unique due to its sulfur-containing thiazine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs .
Propiedades
Fórmula molecular |
C8H10N2S |
|---|---|
Peso molecular |
166.25 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine |
InChI |
InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3 |
Clave InChI |
MGRPWEUEBUWIJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)SCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)


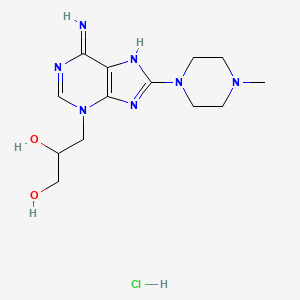
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
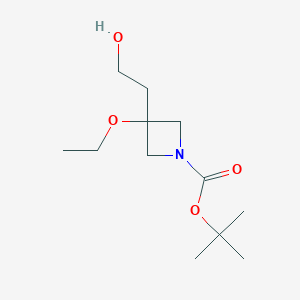
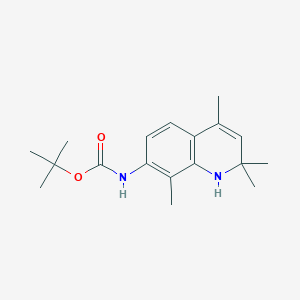

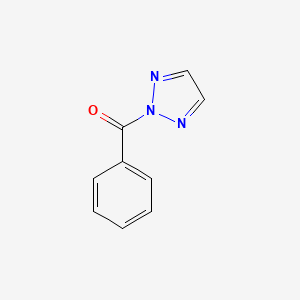
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)

